molecular formula C11H13NO2S B14813494 5-Cyclopropoxy-2-(methylthio)benzamide

5-Cyclopropoxy-2-(methylthio)benzamide

Cat. No.: B14813494
M. Wt: 223.29 g/mol
InChI Key: FQARCYYLYFYXIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(methylthio)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with cyclopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-(methylthio)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-2-(methylthio)benzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of certain bacteria and scavenging free radicals .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison: 5-Cyclopropoxy-2-(methylthio)benzamide is unique due to its cyclopropoxy and methylthio substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C11H13NO2S/c1-15-10-5-4-8(14-7-2-3-7)6-9(10)11(12)13/h4-7H,2-3H2,1H3,(H2,12,13)

InChI Key

FQARCYYLYFYXIF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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